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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed guide for the use of DB008, a potent and selective
covalent inhibitor, for the labeling and analysis of endogenous Poly(ADP-ribose) polymerase 16
(PARP16). PARP16, the sole endoplasmic reticulum (ER)-resident PARP family member, is an
emerging therapeutic target in oncology.[1][2] DB008 offers a unique tool for probing the
catalytic activity and cellular functions of PARP16.[1]

Introduction to DB008

DBO008 is a structure-guided designed, clickable, and covalent inhibitor of PARP16.[1] It
incorporates an acrylamide electrophile that covalently modifies a non-conserved cysteine
residue (Cys169) within the NAD+ binding pocket of PARP16, leading to irreversible inhibition.
[1][2] This covalent binding mechanism provides high selectivity for PARP16 over other PARP
family members.[1][3] Additionally, DB008 possesses an ethynyl group, which serves as a
“click handle" for copper-catalyzed azide-alkyne cycloaddition (CUAAC) reactions.[1][2] This
feature allows for the attachment of fluorescent tags or biotin for visualization and downstream
applications.

Quantitative Data Summary
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The following table summarizes the key quantitative parameters of DB008 for labeling
endogenous PARP16.

Parameter Value Cell Line/System Reference

IC50 for PARP16

. 0.27 uM (275 nM) Recombinant PARP16  [3][4][5]
Inhibition
Saturating
Concentration for
300 nM HEK293T cells [1]

Endogenous PARP16
Labeling

Time to Saturation of Approximately 120
) ) HEK293T cells [1]
Labeling minutes

Competition IC50 -
_ In-cell competition
(Talazoparib vs. 949 nM [1]

assay
DB008)

Signaling Pathway of PARP16 in the Unfolded
Protein Response

PARP16 is a key regulator of the Unfolded Protein Response (UPR), a cellular stress response
pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic
reticulum.[6][7] PARP16 is a tail-anchored ER transmembrane protein that, upon ER stress,
ADP-ribosylates and activates two key UPR sensors: PERK and IRE1a.[6][8] This activation is
crucial for initiating downstream signaling to restore ER homeostasis.[6]
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Caption: PARP16 activation in the Unfolded Protein Response pathway.

Experimental Workflow for Labeling Endogenous
PARP16

The following diagram outlines the general workflow for labeling endogenous PARP16 in
cultured cells using DB008, followed by visualization via click chemistry and western blotting.
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1. Cell Culture and Treatment
- Plate cells
- Treat with DB0O08 (e.g., 300 nM for 2h)

A4

2. Cell Lysis
- Harvest cells
- Lyse in appropriate buffer
(e.g., RIPA buffer)

!

3. Click Chemistry (CUAAC)
- Add azide-fluorophore/biotin
- Add CuS04, TBTA, and sodium ascorbate

!

4. SDS-PAGE and In-Gel Fluorescence
- Separate proteins by SDS-PAGE
- Visualize labeled PARP16 using a gel scanner

1
1
1
Dptional: Confirmation

v

5. Western Blotting
- Transfer proteins to a membrane
- Probe with anti-PARP16 antibody for total protein

Click to download full resolution via product page

Caption: Experimental workflow for DB008-mediated labeling of endogenous PARP16.

Detailed Experimental Protocols
Protocol 1: In-Cell Labeling of Endogenous PARP16 with DB008
This protocol describes the labeling of endogenous PARP16 in cultured mammalian cells.

Materials:

o Mammalian cell line expressing PARP16 (e.g., HEK293T, HAP1)
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o Complete cell culture medium

+ DBO008 stock solution (e.g., 10 mM in DMSO, store at -80°C)[4]

o Phosphate-buffered saline (PBS)

o Cell scrapers

 Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
Procedure:

o Cell Seeding: Plate cells in a suitable culture dish (e.g., 6-well plate or 10 cm dish) and grow
to 70-80% confluency.

e DBO008 Treatment:

o Dilute the DB008 stock solution in pre-warmed complete culture medium to the desired
final concentration. For saturable labeling, a concentration of 300 nM is recommended.[1]

o Remove the old medium from the cells and add the medium containing DB008.

o Incubate the cells for the desired time. A time course experiment showed that saturation
occurs at approximately 120 minutes.[1]

e Cell Harvest and Lysis:
o After incubation, place the culture dish on ice.
o Aspirate the medium and wash the cells twice with ice-cold PBS.
o Add an appropriate volume of ice-cold lysis buffer to the dish.
o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
o Incubate on ice for 30 minutes with occasional vortexing.

o Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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o Transfer the supernatant (containing the labeled PARP16) to a new tube. The lysate is
now ready for downstream applications such as click chemistry.

Protocol 2: Click Chemistry (CuAAC) for Visualization of DB008-Labeled PARP16

This protocol describes the attachment of a fluorescent azide reporter to the alkyne handle of
DBO008-labeled PARP16 in a cell lysate.

Materials:

DBO008-labeled cell lysate (from Protocol 1)

o Azide-fluorophore (e.g., TAMRA-azide, Alexa Fluor 488 azide) stock solution (e.g., 1 mM in
DMSO)

o Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)

e Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA) stock solution (e.g., 1.7 mM in
DMSO/t-butanol)

o Copper(ll) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

e Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

o SDS-PAGE sample buffer

Procedure:

o Prepare the Click Reaction Mix: In a microcentrifuge tube, combine the following reagents in
the order listed (volumes can be scaled as needed for a 50 uL final reaction volume):

o DBO008-labeled cell lysate (e.g., 40 pL containing 50-100 ug of protein)

o Azide-fluorophore (e.g., 1 pL of 1 mM stock for a final concentration of 20 uM)

o TCEP (e.g., 1 pL of 50 mM stock for a final concentration of 1 mM)

o TBTA (e.g., 3 yuL of 1.7 mM stock for a final concentration of 100 uM)
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o CuSO4 (e.g., 1 uL of 50 mM stock for a final concentration of 1 mM)

« Initiate the Reaction: Add sodium ascorbate (e.g., 1 pL of 50 mM stock for a final
concentration of 1 mM) to initiate the click reaction.

 Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in
the dark.

o Sample Preparation for SDS-PAGE:
o Add SDS-PAGE sample buffer to the reaction mixture.
o Boil the sample at 95°C for 5-10 minutes.

o The sample is now ready for analysis by in-gel fluorescence scanning and/or western
blotting.

Protocol 3: In-Gel Fluorescence and Western Blot Analysis

This protocol describes the visualization of fluorescently labeled PARP16 and its confirmation
by western blotting.

Materials:

o Click-reacted sample (from Protocol 2)

o SDS-PAGE gels

o Gel electrophoresis system

e Fluorescent gel scanner (e.g., Typhoon or ChemiDoc MP)

o Western blotting apparatus and reagents (transfer buffer, PVDF membrane, blocking buffer,
primary and secondary antibodies)

e Primary antibody: anti-PARP16

e HRP-conjugated secondary antibody
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e Chemiluminescent substrate
Procedure:

o SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis
to separate the proteins by size.

e In-Gel Fluorescence Scanning:
o After electrophoresis, carefully remove the gel from the cassette.
o Wash the gel briefly in deionized water.

o Scan the gel using a fluorescent gel scanner with the appropriate excitation and emission
wavelengths for the chosen fluorophore. A band corresponding to the molecular weight of
PARP16 (~35 kDa) should be visible in the DB008-treated samples.

o Western Blotting:
o Transfer the proteins from the gel to a PVDF membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
for 1 hour at room temperature.

o Incubate the membrane with the primary anti-PARP16 antibody overnight at 4°C.
o Wash the membrane three times with TBST.

o Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.

o Apply the chemiluminescent substrate and visualize the bands using a
chemiluminescence imaging system. This will confirm the identity of the fluorescently
labeled band as PARP16.

Competition Labeling Experiments
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DBO008 can also be used in competition assays to evaluate other potential PARP16 inhibitors.
[1] In this setup, cells are pre-incubated with the test compound before adding DB008. A
reduction in the fluorescent signal from DB008 labeling indicates that the test compound binds
to the active site of PARP16.[1]

Disclaimer: These protocols are intended as a guide and may require optimization for specific
cell lines and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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